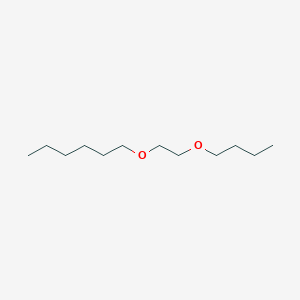
1-(2-Butoxyethoxy)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyethoxy)hexane is an organic compound belonging to the class of glycol ethers. It is characterized by its chemical structure, which includes a hexane backbone with a butoxyethoxy substituent. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Butoxyethoxy)hexane typically involves the reaction of 1-hexanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of 1-hexanol reacts with the hydroxyl group of 2-butoxyethanol to form the desired ether compound. Industrial production methods often employ continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(2-Butoxyethoxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxyethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Butoxyethoxy)hexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex ether compounds.
Biology: This compound is utilized in biochemical assays and as a medium for cell culture due to its compatibility with biological systems.
Medicine: Research has explored its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Industry: It is employed in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxyethoxy)hexane involves its interaction with various molecular targets and pathways. As a solvent, it can disrupt lipid membranes and enhance the permeability of cell membranes, facilitating the transport of other molecules. In biochemical assays, it can interact with enzymes and proteins, altering their activity and stability.
Comparación Con Compuestos Similares
1-(2-Butoxyethoxy)hexane can be compared with other glycol ethers such as 2-butoxyethanol and diethylene glycol monobutyl ether. While all these compounds share similar solvent properties, this compound is unique due to its longer carbon chain, which imparts different physicochemical properties and applications. For instance, its higher molecular weight and hydrophobicity make it more suitable for certain industrial applications compared to its shorter-chain counterparts.
Similar compounds include:
2-Butoxyethanol: A glycol ether with a shorter carbon chain, commonly used as a solvent in paints and coatings.
Diethylene glycol monobutyl ether: Another glycol ether with a similar structure but different applications in cleaning agents and industrial processes.
Propiedades
Número CAS |
91635-54-0 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-(2-butoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-14-12-11-13-9-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
RDDODAXLAHBAMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


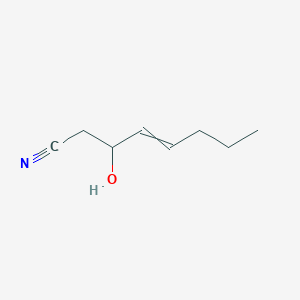
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
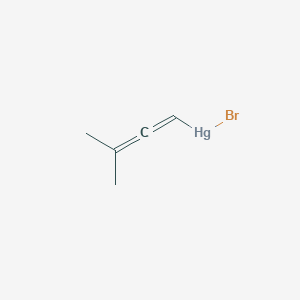
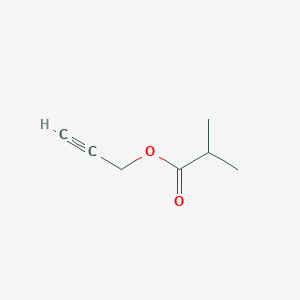

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
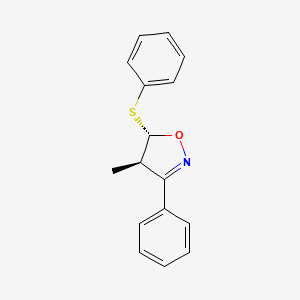
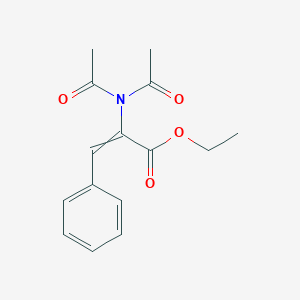
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
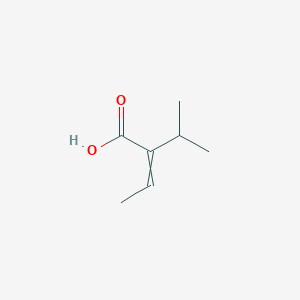
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
